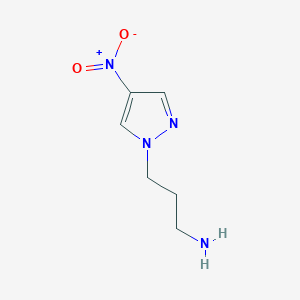
Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is a chemical compound that is commonly used in scientific research. It is a pyrrolidine derivative that has been found to have a range of potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mecanismo De Acción
The mechanism of action of Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in the body. This inhibition can lead to a range of biochemical and physiological effects, which we will discuss in the next section.
Biochemical and Physiological Effects:
Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate has been found to have a range of biochemical and physiological effects in various studies. It has been shown to have anti-inflammatory properties, which could make it a promising candidate for the treatment of inflammatory diseases such as arthritis. It has also been found to have analgesic properties, which could make it useful for the treatment of pain. In addition, it has been shown to have potential as an anti-cancer agent, as it has been found to inhibit the growth of cancer cells in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is its versatility in scientific research. It can be used in a range of experiments due to its potential applications in medicinal chemistry, biochemistry, and pharmacology. However, there are also limitations to its use in lab experiments. For example, it may be difficult to obtain in large quantities, and it may be expensive compared to other compounds.
Direcciones Futuras
There are several future directions for research on Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate. One area of interest is in the development of new drugs based on its structure. Researchers could also investigate its potential as a therapeutic agent for various diseases, including cancer and inflammatory diseases. Another area of interest is in the study of its mechanism of action, which could lead to a better understanding of how it works and how it can be used in future research.
Conclusion:
In conclusion, Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate is a chemical compound that has a range of potential applications in scientific research. Its versatility and potential as a novel drug candidate make it a promising compound for future research. While there are limitations to its use in lab experiments, its advantages make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and to develop new drugs based on its structure.
Métodos De Síntesis
The synthesis of Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate involves a multistep process that starts with the reaction of tert-butyl 2-(bromomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate with sodium azide to form tert-butyl 2-(azidomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate. This compound is then reduced with palladium on carbon to form tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate.
Aplicaciones Científicas De Investigación
Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate has been found to have a range of potential applications in scientific research. One of the most promising areas of research is in the field of medicinal chemistry, where it has been shown to have potential as a novel drug candidate for the treatment of various diseases. It has also been used in biochemistry and pharmacology research to study the mechanism of action of various compounds and to develop new drugs.
Propiedades
IUPAC Name |
tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20F2N2O2/c1-9(2,3)17-8(16)15-7-11(12,13)5-10(15,4)6-14/h5-7,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBTAQKVVALZULX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(CN1C(=O)OC(C)(C)C)(F)F)CN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-(aminomethyl)-4,4-difluoro-2-methylpyrrolidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(phenyl)methyl)piperidine-4-carboxylate](/img/structure/B2564371.png)

![2-(Methylsulfanyl)-3-[4-(2,4,6-trimethoxyphenyl)-1,2,3,6-tetrahydropyridine-1-carbonyl]pyridine](/img/structure/B2564375.png)
![6-benzyl-2-(4-(N,N-dimethylsulfamoyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2564376.png)
![2,4-dimethyl-N-(3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)benzenesulfonamide](/img/structure/B2564377.png)



![6-[(oxolan-2-yl)methyl]-5H,6H,6aH,11H-isoindolo[2,1-a]quinazoline-5,11-dione](/img/structure/B2564385.png)

![N-(4-oxo-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)pentanamide](/img/structure/B2564389.png)
![2-(5-(3-chloro-4-methylphenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2564390.png)

